5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole
Brand Name: Vulcanchem
CAS No.: 932033-65-3
VCID: VC14860018
InChI: InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-20-25-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3
SMILES:
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole

CAS No.: 932033-65-3

Cat. No.: VC14860018

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole - 932033-65-3

Specification

CAS No. 932033-65-3
Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
IUPAC Name 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole
Standard InChI InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-20-25-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3
Standard InChI Key SDEVLRKDBBUKIA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

The compound has the molecular formula C₁₉H₁₉NO₅ and a molecular weight of 341.4 g/mol. Its IUPAC name is 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole, with the CAS registry number 932033-65-3. The structure features a central isoxazole ring substituted with a 4-methoxyphenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 4 (Figure 1).

Key Structural Features:

  • Methoxy groups: Enhance solubility and modulate electronic properties, influencing receptor binding .

  • Aromatic systems: The phenyl and isoxazole rings contribute to π-π stacking interactions, critical for biological activity .

Synthesis and Characterization

Synthetic Methodologies

The compound is typically synthesized via 1,3-dipolar cycloaddition or cyclocondensation reactions. A common approach involves:

  • Chalcone intermediate formation: Condensation of 4-methoxyacetophenone with 3,4,5-trimethoxybenzaldehyde under basic conditions .

  • Cyclocondensation: Reaction of the chalcone with hydroxylamine hydrochloride in acidic media, followed by base-induced cyclization .

Example Protocol :

  • Step 1: Chalcone (1 eq) and hydroxylamine hydrochloride (1.2 eq) are refluxed in methanol with HCl.

  • Step 2: Sodium hydroxide is added to promote cyclization via an E1CB mechanism, yielding the isoxazole.

  • Yield: 42–65% after column chromatography .

Analytical Characterization

  • ¹H/¹³C NMR: Key signals include methoxy singlets (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.6 ppm) .

  • IR Spectroscopy: Absence of carbonyl peaks (1700 cm⁻¹) confirms chalcone conversion; isoxazole C-O stretches appear at 1173 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peak at m/z 341.4 (M⁺).

Pharmacological Activities

Cytostatic and Antitumor Effects

The compound exhibits potent cytostatic activity against human tumor cell lines:

Cell LineIC₅₀ (µM)Reference
A549 (lung)0.09
PC-3 (prostate)0.05

Mechanistic studies suggest tubulin polymerization inhibition, disrupting microtubule dynamics and inducing G2/M phase arrest . Comparative analyses indicate superior activity to combretastatin A-4 analogs .

Structure-Activity Relationships (SAR)

  • Methoxy substitutions: The 3,4,5-trimethoxyphenyl group enhances tubulin binding affinity, while the 4-methoxyphenyl moiety improves solubility .

  • Isoxazole core: The heterocyclic ring serves as a rigid scaffold, optimizing spatial alignment with biological targets .

Comparative SAR Table :

CompoundSubstituentsIC₅₀ (A549)
5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazoleR₁ = 4-OMe, R₂ = 3,4,5-OMe0.09 µM
3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-isoxazoleR₁ = 3,4,5-OMe, R₂ = 4-OMe0.06 µM

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s tubulin-targeting activity positions it as a lead for antimitotic agents . Preclinical studies highlight synergy with paclitaxel, reducing metastatic potential in vivo .

Immunomodulation

Isoxazole derivatives regulate immune functions, including TNF-α suppression and IL-10 modulation, suggesting utility in autoimmune disease therapy .

Future Directions

  • Optimization: Prodrug strategies to enhance bioavailability .

  • Targeted delivery: Nanoparticle encapsulation to reduce off-target effects .

  • Clinical trials: Phase I studies to evaluate safety and efficacy .

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